1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Attachment to Piperazine: The final step involves the alkylation of piperazine with the cyclopropyl-substituted pyrazole using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyrazole or piperazine rings.
Scientific Research Applications
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-((3-Methyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
1-((3-Phenyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-((3-Ethyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
1-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N4/c1-2-9(1)11-7-10(13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) |
InChI Key |
SRZDAVUPBIKAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.